4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 112885-33-3
VCID: VC0194772
InChI: InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26)
SMILES: CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N
Molecular Formula: C21H26ClN3O3
Molecular Weight: 403.9 g/mol

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

CAS No.: 112885-33-3

VCID: VC0194772

Molecular Formula: C21H26ClN3O3

Molecular Weight: 403.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide - 112885-33-3

Description

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide is a chemical compound with the molecular formula C21H26ClN3O3 . It has a molecular weight of 403.9 g/mol . This compound is also known by several synonyms, including Cisapride Impurity 1, Cisapride Impurity 9, Mosapride Impurity V, and others . The compound is related to Cisapride and Mosapride as an impurity or related compound .

This chemical is characterized by its unique structural features, including a benzyl-substituted morpholine ring and a chloro-ethoxybenzamide group . The PubChem CID for this compound is 197238 . The IUPAC name is 4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide .

Another similar chemical compound is Methyl [[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulphonyl]carbamate, which has the molecular formula C18 H19 Cl N2 O6 S and a molecular weight of 426.87 . It is also used as an impurity and is an intermediate in chemical synthesis .

CAS No. 112885-33-3
Product Name 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Molecular Formula C21H26ClN3O3
Molecular Weight 403.9 g/mol
IUPAC Name 4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide
Standard InChI InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26)
Standard InChIKey LPMRXDXYXHBNIO-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N
Canonical SMILES CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N
Purity > 95%
Synonyms 4-ABMMCE
4-amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide
PubChem Compound 197238
Last Modified Apr 15 2024

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